(2,2-Difluorocyclopentyl)methyl acetate
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Description
(2,2-Difluorocyclopentyl)methyl acetate is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.179. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .
Mode of Action
It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds . The presence of the acetate group suggests it may undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds .
Action Environment
The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture .
Properties
IUPAC Name |
(2,2-difluorocyclopentyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNXMZKVQCXIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.